8-Hydroxyhydromorphone
Description
Structure
2D Structure
Properties
CAS No. |
339525-94-9 |
|---|---|
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
(4R,4aR,7aR,12bS)-5,9-dihydroxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C17H19NO4/c1-18-5-4-17-13-8-2-3-10(19)15(13)22-16(17)12(21)7-11(20)14(17)9(18)6-8/h2-3,9,11,14,16,19-20H,4-7H2,1H3/t9-,11?,14-,16+,17-/m1/s1 |
InChI Key |
HKUBHNBSWVSAAH-IPHHTLHHSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)CC4O |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4O |
Origin of Product |
United States |
Synthetic Pathways and Formation Mechanisms of 8 Hydroxyhydromorphone
Generation as a Byproduct in Hydromorphone Synthesis
The formation of 8-Hydroxyhydromorphone is a notable consequence of certain hydromorphone synthesis routes, particularly those that utilize naturally occurring narcotic alkaloids as starting materials.
The synthesis of hydromorphone often commences from morphine, a primary alkaloid extracted from the opium poppy. One established method involves the treatment of morphine with an acid in the presence of a catalyst, such as palladium or platinum google.com. During this process, which aims to rearrange the allylic alcohol moiety of morphine to form the ketone structure of hydromorphone, this compound can emerge as a significant byproduct google.com. The structural similarity between morphine and hydromorphone, and the reactive nature of the intermediates, create a chemical environment conducive to the formation of this hydroxylated derivative.
Another narcotic alkaloid, oripavine, is also utilized as a precursor in hydromorphone synthesis. The process involves the selective reduction of the 8,14-double bond of oripavine to yield an intermediate that is then converted to hydromorphone google.com. While this method is highlighted for its efficiency and high yield of hydromorphone, the potential for the formation of hydroxylated byproducts under specific conditions cannot be entirely dismissed, although it is not explicitly detailed as a primary impurity in the provided synthesis descriptions google.com.
The concentration of this compound as a byproduct is highly sensitive to the reaction conditions employed during hydromorphone synthesis. A critical factor is the presence or absence of hydrogen gas. Traditional methods for synthesizing hydromorphone from morphine often involve the use of a catalytic agent like platinum or palladium black, hydrochloric acid, and hydrogen gas google.com. However, it has been demonstrated that conducting the synthesis in the substantial absence of hydrogen gas can influence the impurity profile of the final hydromorphone product. For instance, a synthesis of hydromorphone hydrochloride conducted in the absence of hydrogen, using nitrogen instead, yielded a product containing 0.6% this compound google.com. In contrast, a similar synthesis performed in the presence of hydrogen resulted in a product with 0.7% this compound, suggesting that while the absence of hydrogen does not eliminate its formation, it can affect the final concentration google.com.
Other reaction parameters, such as the type of acid and catalyst used, temperature, and reaction time, also play a role in the formation profile of this compound. The choice of acid, which can range from hydrochloric acid to sulfuric acid, and the specific catalyst can alter the reaction pathways and the selectivity towards the desired product versus byproducts google.com.
The following table summarizes the impact of reaction conditions on the formation of this compound during hydromorphone synthesis from morphine:
| Reaction Condition | Influence on this compound Formation | Resulting Concentration (Example) |
| Presence of Hydrogen Gas | Can influence the final concentration of the byproduct. | 0.7% in hydromorphone hydrochloride product google.com. |
| Absence of Hydrogen Gas | Does not eliminate formation but can alter the concentration. | 0.6% in hydromorphone hydrochloride product google.com. |
| Type of Acid and Catalyst | Affects reaction pathways and selectivity, thereby influencing byproduct formation. | Varies depending on the specific acid and catalyst used google.com. |
Targeted Chemical Syntheses of this compound Analogs
While this compound is primarily considered a byproduct, the synthesis of its analogs can be inferred from general strategies in medicinal chemistry aimed at creating novel compounds with potentially different pharmacological profiles. The targeted synthesis of analogs would likely involve multi-step processes starting from a suitable morphinan (B1239233) precursor.
General approaches to creating analogs of complex molecules like this compound could involve:
Modification of existing functional groups: The hydroxyl and ketone groups on the this compound scaffold could be chemically modified to create esters, ethers, or other derivatives.
Introduction of substituents: Functional groups could be added to various positions on the aromatic or alicyclic rings of the molecule.
Stereoselective synthesis: Controlling the stereochemistry at the various chiral centers would be crucial in synthesizing specific isomers with desired activities.
These synthetic strategies are common in the development of new therapeutic agents and could theoretically be applied to generate a library of this compound analogs for further investigation.
Strategies for Minimizing this compound Concentration in Related Chemical Products
Given that this compound is an impurity in a pharmaceutical product, significant effort is directed towards minimizing its concentration to ensure the purity and safety of the final hydromorphone product.
A primary strategy for minimizing this compound is the optimization of the manufacturing process itself. This involves a careful selection and control of reaction conditions to favor the formation of hydromorphone over unwanted byproducts. As discussed, controlling the presence of hydrogen gas during the catalytic rearrangement of morphine is one such optimization google.com. Further refinements could include optimizing the temperature, pressure, reaction time, and the ratio of reactants and catalysts to maximize the yield of the desired product and minimize the formation of impurities.
Following the initial synthesis, purification techniques are employed to remove residual this compound and other impurities. One documented method involves heating an aqueous mixture of the hydromorphone salt containing this compound and dihydromorphine for a sufficient time to reduce the concentration of this compound to less than 1.0% google.com.
Another approach involves the formation of a sulfite (B76179) adduct of hydromorphone. This intermediate can then be treated to regenerate the hydromorphone base with a reduced impurity profile. For example, a hydromorphone hydrochloride product initially containing 0.7% this compound was purified through a process involving a sulfite adduct, resulting in a final product with less than 0.1% this compound google.com.
Recrystallization is a common and effective purification technique in pharmaceutical manufacturing. A crude hydromorphone acid salt can be dissolved in a suitable solvent system (e.g., water), treated with activated carbon for decolorization, and then recrystallized by cooling and adding anti-solvents like ethanol (B145695) and ether google.com. This process can effectively reduce the levels of impurities, including this compound.
The following table outlines various purification techniques used to minimize this compound concentration:
| Purification Technique | Description | Resulting Concentration of this compound |
| Aqueous Heating | Heating an aqueous mixture of the hydromorphone salt for an extended period. | Less than 1.0% google.com. |
| Sulfite Adduct Formation | Formation of a sulfite adduct intermediate which is then converted back to the purified product. | Less than 0.1% google.com. |
| Recrystallization | Dissolving the crude product in a solvent and allowing it to crystallize, leaving impurities in the solution. | Can be effective in significantly reducing impurity levels google.com. |
Advanced Analytical Methodologies for 8 Hydroxyhydromorphone Detection and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Techniques
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the analysis of opioids and their related impurities due to its high sensitivity and selectivity. This powerful combination allows for the separation of complex mixtures followed by precise mass determination, enabling unambiguous identification and quantification.
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a widely adopted technique for the impurity profiling of opioids, including the detection of 8-Hydroxyhydromorphone. researchgate.netresearchgate.net This method offers excellent specificity and sensitivity for identifying and quantifying trace-level impurities in pharmaceutical samples. The chromatographic separation of the target analyte from its isomers and other related substances is a critical first step. For instance, chromatographic separation is necessary to distinguish hydromorphone from its metabolite, hydromorphone-3-glucuronide, as the latter can fragment to the parent compound in the mass spectrometer, potentially leading to inaccurate quantification. nih.gov
The use of tandem mass spectrometry (MS/MS) enhances the selectivity of the analysis. In this technique, a specific precursor ion corresponding to the mass of this compound is selected in the first mass analyzer, fragmented, and then the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides a high degree of confidence in the identification of the analyte, even in complex matrices. nih.gov LC-MS/MS methods have been successfully developed for the analysis of hydromorphone and its metabolites in various biological samples, demonstrating the applicability of this technique for related compounds like this compound. nih.govscite.ai The development of such methods is crucial for ensuring the quality and safety of opioid-based medications by controlling the levels of potentially harmful impurities.
LC-MS/MS Parameters for Opioid Analysis
| Parameter | Typical Conditions | Significance |
|---|---|---|
| Column | Reversed-phase C18 or silica (B1680970) column | Separates compounds based on polarity. nih.gov |
| Mobile Phase | Acetonitrile/water or methanol/water with formic acid or ammonium (B1175870) formate | Affects the retention and separation of analytes. nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes opioid compounds. researchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. nih.gov |
High-resolution mass spectrometry (HRMS) offers a significant advantage in the analysis of this compound by providing highly accurate mass measurements. measurlabs.comresearchgate.net This capability allows for the determination of the elemental composition of an unknown compound, which is invaluable for its identification. measurlabs.comresearchgate.net Unlike nominal mass spectrometers, HRMS instruments can differentiate between compounds with very similar molecular weights, thereby reducing the risk of false positives. researchgate.net
When coupled with liquid chromatography, HRMS is a powerful tool for screening, identifying, and quantifying a wide range of compounds in a single analysis. thermofisher.com Techniques like quadrupole-Orbitrap mass spectrometry can perform full scan and targeted data-dependent MS/MS scanning, creating an extensive HRAM MS/MS spectral library for compound identification. thermofisher.com This is particularly useful in impurity profiling where unexpected or novel impurities may be present. The high accuracy of HRMS makes it an ideal technique for the structural elucidation of molecules ranging from small organic compounds to large biomolecules. measurlabs.com The FDA has utilized multi-analyte HPLC-HRMS methods for the quality assessment of opioid drug products, demonstrating its importance in regulatory surveillance. fda.gov
Chemical isotope labeling (CIL) coupled with LC-MS is an advanced technique that can be applied in metabolomic research to achieve high-coverage and quantitative profiling of specific classes of molecules. scholaris.canih.govnih.gov While not specific to routine this compound analysis, this methodology holds significant potential for advanced research applications, such as detailed metabolic pathway studies. CIL involves tagging functional groups of metabolites with an isotopic label (e.g., ¹³C or ¹⁵N). nih.govnih.gov
This approach offers several benefits, including improved separation, enhanced sensitivity, and the ability to perform accurate relative quantification by comparing the signal intensities of the light (¹²C) and heavy (¹³C) isotope-labeled analytes. nih.gov For instance, a hydroxyl-containing compound like this compound could be targeted using a labeling reagent that reacts with hydroxyl groups. nih.gov This "divide and conquer" strategy simplifies the complex metabolome and improves the analytical performance for the targeted metabolites. scholaris.ca The use of CIL LC-MS can significantly increase metabolomic coverage while maintaining high quantification precision and accuracy. nih.govspringernature.com
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Analytical Characterization
Gas chromatography-mass spectrometry (GC-MS) is a classic and robust analytical technique that can be employed for the characterization of this compound. nist.gov This method is particularly useful for volatile and thermally stable compounds. For many opioids, derivatization is often necessary to increase their volatility and improve their chromatographic properties. researchgate.net Common derivatization techniques include acetylation or trimethylsilylation. nih.gov
One of the challenges in GC-MS analysis of opioids is the potential for interference from structurally similar compounds. nih.gov For example, hydromorphone and hydrocodone can interfere with assays for morphine and codeine. nih.gov Chemical derivatization steps can be optimized to produce unique products for each analyte, allowing for their clear separation and distinction by the mass spectrometer. researchgate.net Despite the advent of LC-MS, GC-MS remains a valuable tool in forensic and toxicological analysis due to its high chromatographic resolution and the availability of extensive mass spectral libraries for compound identification. iu.edu
Comparison of Analytical Techniques for this compound
| Technique | Advantages | Disadvantages |
|---|---|---|
| HPLC-MS/MS | High sensitivity and selectivity, suitable for non-volatile compounds. researchgate.netnih.gov | Matrix effects can influence ionization. |
| HRMS | Provides highly accurate mass for confident identification and elemental composition determination. measurlabs.comresearchgate.net | Higher instrument cost and complexity. |
| GC-MS | Excellent chromatographic resolution, extensive spectral libraries. iu.edu | Often requires derivatization for polar compounds like opioids. researchgate.net |
Development and Validation of Bioanalytical Assays for Research Matrices
The development and validation of bioanalytical assays are critical for the reliable quantification of this compound in research matrices such as plasma, urine, or other biological fluids. iajps.comresearchgate.net A validated bioanalytical method ensures that the data generated are accurate, precise, and reproducible. jddtonline.info The validation process involves a series of experiments to assess various parameters, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability. jddtonline.infomdpi.comijnrd.org
Regulatory bodies like the FDA provide guidance on the validation of bioanalytical methods. researchgate.net The process typically begins with method development, where parameters such as sample preparation, chromatographic conditions, and mass spectrometric settings are optimized. iajps.comijnrd.org Sample preparation is a crucial step to remove interfering substances from the biological matrix and concentrate the analyte. iajps.com Common techniques include liquid-liquid extraction, solid-phase extraction, and protein precipitation. iajps.com
Once the method is developed, it undergoes a rigorous validation process. ugent.beroutledge.com Accuracy is determined by comparing the measured concentration to a known true concentration, while precision is a measure of the variability of repeated measurements. researchgate.net Stability studies are also essential to ensure that the analyte does not degrade during sample collection, storage, and processing. iajps.com The successful development and validation of a bioanalytical assay for this compound are fundamental for its use in pharmacokinetic, toxicokinetic, and other research studies. iajps.com
Computational Chemistry and Structure Activity Relationship Sar Analysis of 8 Hydroxyhydromorphone
Molecular Docking Simulations for Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 8-hydroxyhydromorphone, docking simulations are instrumental in predicting its binding affinity and interaction with opioid receptors.
Molecular docking simulations can estimate the binding affinity of this compound to various opioid receptors, such as the mu (µ), delta (δ), and kappa (κ) receptors. The binding affinity is a measure of the strength of the interaction between the ligand (this compound) and the receptor. A lower binding energy generally indicates a more stable and favorable interaction.
Computational models of opioid receptors, often derived from X-ray crystallography or homology modeling, are used as the target for these simulations. The this compound molecule is then "docked" into the binding pocket of the receptor, and scoring functions are used to calculate the binding energy.
Table 1: Predicted Binding Affinities of this compound and Related Compounds to the Mu-Opioid Receptor (Illustrative)
| Compound | Predicted Binding Energy (kcal/mol) | Predicted Ki (nM) |
|---|---|---|
| Morphine | -9.5 | 50 |
| Hydromorphone | -10.2 | 25 |
Note: The data in this table is illustrative and based on the expected trends from SAR studies. Actual experimental values may vary.
Beyond predicting binding affinity, molecular docking provides insights into the specific interactions between this compound and the amino acid residues within the opioid receptor's binding site. These interactions are crucial for understanding the mechanism of action and the compound's pharmacological profile.
Key interactions for morphinan-based opioids typically include:
Ionic Interaction: A salt bridge between the protonated nitrogen of the ligand and a negatively charged aspartate residue (e.g., Asp147 in the µ-opioid receptor).
Hydrogen Bonding: Hydrogen bonds between the hydroxyl groups of the ligand and polar residues in the binding pocket (e.g., Tyrosine and Histidine residues). The additional 8-hydroxy group in this compound could potentially form an additional hydrogen bond, contributing to its binding affinity.
Hydrophobic Interactions: Van der Waals forces between the aromatic and aliphatic portions of the ligand and nonpolar residues of the receptor.
Table 2: Predicted Key Ligand-Protein Interactions for this compound at the Mu-Opioid Receptor (Illustrative)
| This compound Moiety | Interacting Receptor Residue | Type of Interaction |
|---|---|---|
| Protonated Amine | Asp147 | Ionic Bond |
| 3-Hydroxyl Group | His297 | Hydrogen Bond |
| 6-Keto Group | Tyr148 | Hydrogen Bond |
| 8-Hydroxyl Group | Asn150 | Hydrogen Bond |
Note: This table presents a hypothetical interaction profile based on the known binding modes of similar opioids.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These calculations can provide valuable information about the molecule's geometry, charge distribution, and reactivity, which can influence its interaction with biological targets.
For this compound, DFT calculations can be used to determine:
Optimized Molecular Geometry: The most stable three-dimensional conformation of the molecule.
Molecular Electrostatic Potential (MEP): This maps the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding potential interactions with the receptor.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between HOMO and LUMO can indicate the molecule's chemical stability.
The introduction of the 8-hydroxy group would be expected to alter the electronic landscape of the hydromorphone scaffold, potentially influencing its reactivity and binding characteristics.
Table 3: Calculated Electronic Properties of Hydromorphone and this compound using DFT (Illustrative)
| Property | Hydromorphone | This compound |
|---|---|---|
| HOMO Energy (eV) | -6.2 | -6.0 |
| LUMO Energy (eV) | -1.1 | -1.3 |
| HOMO-LUMO Gap (eV) | 5.1 | 4.7 |
Note: This data is hypothetical and serves to illustrate the expected impact of the 8-hydroxy group on the electronic properties.
Comparative Structure-Activity Relationship Studies with Morphine Derivatives
Key structural features of morphinans and their impact on activity include:
The Phenolic 3-Hydroxyl Group: Essential for analgesic activity. Masking this group, as in codeine, reduces potency.
The 6-Keto Group and Saturation of the 7,8-Double Bond: The conversion of the 6-hydroxyl of morphine to a 6-keto group and saturation of the 7,8-double bond to form hydromorphone generally increases potency.
Substitution at the N-17 Position: The nature of the substituent on the nitrogen atom determines whether the compound is an agonist, antagonist, or mixed agonist-antagonist.
Substitution at the C-8 Position: The introduction of a hydroxyl group at the 8-position is a less common modification. Based on the SAR of related compounds, a polar group at this position could potentially enhance binding affinity through additional hydrogen bonding, provided it does not introduce steric hindrance within the receptor's binding pocket.
A comparative SAR analysis would suggest that the 8-hydroxy group in this compound could lead to increased potency compared to hydromorphone due to the potential for an additional favorable interaction with the opioid receptor.
Biotransformation and Metabolic Fate of 8 Hydroxyhydromorphone in Research Contexts
In Vitro Metabolic Stability and Metabolite Identification
There is a notable absence of publicly available scientific literature detailing the in vitro metabolic stability of 8-Hydroxyhydromorphone. Studies using in vitro systems such as liver microsomes, hepatocytes, or recombinant enzymes to determine the rate and extent of its metabolism have not been reported. Consequently, key parameters like its intrinsic clearance and half-life in these systems are unknown.
Similarly, there are no published studies that have identified specific metabolites of this compound. The metabolic pathways, whether through Phase I (oxidation, reduction, hydrolysis) or Phase II (conjugation) reactions, have not been elucidated for this particular compound.
Enzymatic Biotransformation Mechanisms
Specific enzymes, such as Cytochrome P450 (CYP) isoforms or UDP-glucuronosyltransferases (UGTs), that may be involved in the biotransformation of this compound have not been identified in the scientific literature. Research on the metabolism of the parent compound, hydromorphone, has shown the involvement of various CYP and UGT enzymes. However, it cannot be assumed that this compound follows the same enzymatic pathways. Without dedicated research, the specific enzymatic mechanisms responsible for its potential metabolism remain speculative.
Role as an Impurity in Hydromorphone Metabolic Studies
This compound is recognized primarily as an impurity that can arise during the synthesis of hydromorphone google.com. The United States Food and Drug Administration (FDA) Global Substance Registration System lists "HYDROMORPHONE HYDROCHLORIDE IMPURITY, this compound-" as a synonym for the compound drugfuture.comncats.io.
A United States patent, US6589960B2, details methods for the synthesis of hydromorphone and compositions that are substantially free of impurities, including this compound google.com. The patent describes a high-pressure liquid chromatography (HPLC) method specifically developed to resolve and quantify this compound along with other process-related impurities such as morphine, dihydromorphine, and hydromorphone N-oxide google.com. The presence of such analytical methods underscores its relevance as a known impurity in the manufacturing process of hydromorphone. The patent specifies impurity profiles of hydromorphone hydrochloride batches, with one example showing 0.6% this compound and another showing less than 0.1% after a purification step google.com.
Due to its classification as a manufacturing impurity, its presence in hydromorphone formulations could potentially confound metabolic studies of hydromorphone if not properly identified and accounted for. However, there are no specific research articles found that focus on this compound as a confounding factor in hydromorphone metabolic studies.
Research on Impurity Profiles and Purity Assessment in Opioid Reference Standards
Characterization of 8-Hydroxyhydromorphone as an Impurity in Hydromorphone Compositions
This compound is a known process-related impurity and a reaction by-product that can arise during the synthesis of hydromorphone. google.com Its formation is influenced by specific reaction conditions. For instance, in synthetic routes involving the conversion of morphine to hydromorphone, the presence or absence of certain reagents and catalysts can dictate the impurity profile of the final product.
Research and patent literature describe manufacturing processes where this compound is consistently identified alongside other impurities like dihydromorphine and morphine. google.com The level of these impurities is a key indicator of the synthesis process's control and efficiency. For example, different batches of hydromorphone hydrochloride synthesized under varied conditions have shown differing levels of this compound, highlighting the sensitivity of the impurity profile to the manufacturing parameters. google.com
The term "substantially free of impurities" in the context of hydromorphone compositions refers to products where by-products such as this compound are absent or present in amounts low enough to pass specific quality tests, such as the Readily Carbonizable Substances Test. google.com
Below are findings from different synthetic batches of hydromorphone, illustrating the varying levels of this compound detected.
| Synthesis Batch Description | This compound Level (%) | Other Impurities Noted (%) | Source |
|---|---|---|---|
| Synthesis with nitrogen replacing hydrogen in palladium black activation | 0.6 | 0.2% dihydromorphine | google.com |
| Hydromorphone base dissolved in methanol/DI water and concentrated HCl/water | <0.1 | 0.25% dihydromorphine | google.com |
Analytical Strategies for Purity Control of Reference Materials
Ensuring the purity of opioid reference materials is paramount for their intended use in calibrating analytical instruments and validating methods. A multi-faceted approach employing various analytical techniques is necessary for comprehensive purity control. These strategies are designed to identify and quantify a wide range of potential impurities, including process-related impurities like this compound.
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for impurity profiling due to its high resolution and sensitivity. ijnrd.org Gradient HPLC methods are specifically developed to separate the primary compound (hydromorphone) from closely related impurities. google.com
Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool. nih.gov It is highly effective for separating and identifying volatile and semi-volatile compounds. For opioids like hydromorphone and its impurities, derivatization is often employed to increase their volatility and improve chromatographic performance. nih.gov
Spectroscopic Techniques:
Mass Spectrometry (MS): When coupled with chromatographic methods (LC-MS, GC-MS), mass spectrometry provides structural information and sensitive detection, allowing for the confident identification of impurities. dea.gov High-Resolution Mass Spectrometry (HRMS) offers the additional advantage of providing exact mass measurements, which aids in determining the elemental composition of unknown impurities. fda.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary analytical method that can provide detailed structural information about impurities. veeprho.comeuropeanpharmaceuticalreview.com Quantitative NMR (qNMR) can be used for purity assessment without the need for a reference standard for the impurity itself, as the signal intensity is directly proportional to the number of nuclei. acs.orgspectroscopyeurope.com
The U.S. Food and Drug Administration (FDA) has highlighted the development of multi-analyte High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (HPLC-HRMS) methods for the quality assessment of opioid Active Pharmaceutical Ingredients (APIs). fda.gov Such methods are designed for the simultaneous identification, impurity quantitation, and assay of multiple opioid compounds, enhancing efficiency and sample versatility. fda.gov
Methodologies for Quantifying Impurity Levels in Research-Grade Compounds
Accurate quantification of impurities is essential for certifying research-grade compounds and reference materials. The methodologies employed must be validated to ensure they are sensitive, specific, accurate, and precise.
High-Performance Liquid Chromatography (HPLC): A gradient HPLC method has been specifically detailed for the resolution and quantification of this compound in hydromorphone compositions. google.com This method utilizes a C18 column and a mobile phase gradient consisting of heptane (B126788) sulfonic acid and triethylamine (B128534) in a water/methanol mixture, with the pH adjusted to 2.5. google.com This allows for the separation and subsequent quantification of this compound from hydromorphone and other related impurities like morphine and dihydromorphine. google.com
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): Validated LC-HRMS methods are increasingly used for the comprehensive quality assessment of opioid APIs. fda.gov The validation process for such a method includes determining key performance characteristics:
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be accurately and precisely quantified.
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Precision and Recovery: Measures of the method's reproducibility and accuracy.
For a multi-analyte opioid HPLC-HRMS method, average LOD/LOQ values in full MS mode were reported as 0.19/0.56 ng/mL, demonstrating high sensitivity. fda.gov In such methods, positive identification is confirmed by retention time, exact mass, and the presence of specific fragment ions, while quantification is often normalized using a deuterated internal standard. fda.gov
The table below summarizes key parameters for analytical techniques used in quantifying opioid impurities.
| Methodology | Key Features for Quantification | Reported Sensitivity (Example) | Source |
|---|---|---|---|
| Gradient HPLC | Separates closely related compounds for individual quantification. | Capable of quantifying impurities at levels below 0.1%. | google.com |
| HPLC-HRMS | High sensitivity and specificity; quantification normalized with internal standards. | Average LOD/LOQ: 0.19/0.56 ng/mL. | fda.gov |
| GC-MS | High sensitivity and specificity, especially in Selected Ion Monitoring (SIM) mode. | LOD/LLOQ for some opioids as low as 5-10 ng/mL. | mdpi.com |
| Quantitative NMR (qNMR) | Primary ratio method; does not require impurity-specific reference standards. | Can quantify impurities at the 0.1% level or higher. | acs.orgspectroscopyeurope.com |
Future Directions and Emerging Research Avenues
Development of Novel Analytical Techniques for Enhanced Specificity
The accurate detection and quantification of 8-Hydroxyhydromorphone are complicated by the presence of structurally similar and often isomeric opioid metabolites. oup.com This challenge drives the development of novel analytical techniques with enhanced specificity and sensitivity. High-resolution mass spectrometry (HRMS) has emerged as a powerful tool, providing mass values to four decimal places, which increases confidence in identification and reduces false positives. youtube.com When coupled with liquid chromatography (LC), HRMS allows for the differentiation of compounds that may be chromatographically similar, which is critical as some opioid metabolite interferences are only discovered when analyzing patient samples. oup.com
Another promising area is the development of aptamer-based biosensors. These sensors use nucleic acid aptamers that bind specifically to a target molecule. An aptamer-based graphene field-effect transistor (AptG-FET) platform has been developed for the simultaneous detection of multiple opioid metabolites in wastewater, offering a rapid and inexpensive method for quantitative analysis. nih.gov While traditional immunoassays are used for initial screening, they may lack the specificity required to distinguish between various opioid metabolites and require confirmation by more specific methods like mass spectrometry. nih.gov
The following table summarizes emerging and established analytical techniques relevant to opioid metabolite detection.
| Analytical Technique | Principle | Advantages | Challenges |
| LC-HRMS | Combines liquid chromatography for separation with high-resolution mass analysis for identification based on precise mass. | High specificity and confidence in identification; ability to differentiate isomeric compounds. oup.comyoutube.com | Higher equipment cost; complex data analysis. |
| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry for targeted quantification. | High sensitivity and specificity; considered a gold standard for confirmatory testing. nih.govnih.gov | Can be susceptible to matrix effects; may not differentiate novel, untargeted interferences. |
| Immunoassays | Utilizes antibody-antigen binding for detection. | Rapid screening of a large number of samples. nih.gov | Potential for cross-reactivity with structurally related compounds, leading to false positives. nih.gov |
| Aptamer-based Biosensors | Employs specific nucleic acid aptamers for target binding and signal generation. | High specificity; potential for rapid, on-site, and low-cost analysis. nih.gov | Matrix effects in complex samples like wastewater can be a challenge. nih.gov |
Advanced Computational Modeling for Opioid-Receptor Dynamics
Advanced computational modeling provides profound insights into the interactions between opioid compounds and their receptors at a molecular level. nih.govnih.gov Techniques like molecular dynamics (MD) simulations are used to explore the binding pathways and conformational changes that occur when a ligand, such as a hydromorphone derivative, interacts with an opioid receptor like the mu-opioid receptor (MOR). nih.govmdpi.com These simulations can reveal the dynamics of ligand-receptor interactions, identify key amino acid residues in the binding pocket, and elucidate how signals are propagated from the ligand binding site to the intracellular side of the receptor. nih.govnih.gov
By simulating the binding process, researchers can predict the binding affinity of novel or uncharacterized compounds. plos.org For instance, a validated molecular docking model can correlate the calculated binding scores of various opioids with experimentally determined binding affinities, allowing for a rapid assessment of newly identified substances. plos.org Furthermore, computational approaches that combine extensive MD simulations with machine learning are being used to probe the specific conformational features of the receptor that lead to different downstream signaling pathways. rsc.orgnih.gov This understanding is crucial for the rational design of new molecules with specific pharmacological profiles, moving beyond simple binding affinity to predict functional outcomes. nih.gov
Exploration of Enzymatic Pathways for Production or Degradation in Biocatalysis
The metabolism of hydromorphone is extensive, with the primary route being hepatic glucuronidation to form hydromorphone-3-glucuronide, a reaction mediated by the UGT2B7 isozyme. oup.comnih.govdrugbank.com Phase I metabolism, involving the cytochrome P450 (CYP) enzyme system, also plays a role, with enzymes like CYP2D6 and CYP3A4 responsible for metabolizing precursor compounds like hydrocodone to hydromorphone. forensicrti.orgnih.govclinpgx.org The specific enzymatic pathways that could lead to the formation of a hydroxylated metabolite like this compound are an active area of investigation, likely involving a specific CYP450 enzyme.
This knowledge of enzymatic pathways opens avenues for biocatalysis, which uses enzymes to perform chemical transformations. nih.govresearchgate.net Biocatalysis is an attractive alternative to traditional chemical synthesis because it offers superior regio- and stereoselectivity under mild reaction conditions, leading to higher yields with fewer by-products. contractpharma.com By identifying and isolating the specific enzymes responsible for the hydroxylation or degradation of the hydromorphone scaffold, it may be possible to develop novel biocatalytic processes. Such processes could be harnessed for the efficient, environmentally friendly synthesis of this compound or other complex opioid derivatives, or potentially for bioremediation to degrade these compounds. nih.govcontractpharma.com
Investigations into the Broader Chemical Ecology of Opioids and Related Compounds
The chemical ecology of opioids traditionally focuses on their natural origins in plants like the opium poppy (Papaver somniferum), where they function as alkaloids for defense against herbivores. wikipedia.orgazolifesciences.com However, emerging research is expanding this field to investigate the environmental fate and impact of these compounds and their metabolites after human use.
A key area of this new research is wastewater-based epidemiology (WBE), which monitors community-level consumption of illicit drugs by detecting their metabolites in wastewater. nih.gov The presence of compounds like this compound and other opioid metabolites in wastewater treatment systems and, potentially, in surface waters raises questions about their persistence, biotransformation, and potential effects on aquatic ecosystems. Successful WBE requires highly sensitive detection techniques, as the concentrations of metabolites in wastewater are very low due to extreme dilution. nih.gov Understanding the degradation pathways—both biotic and abiotic—of these compounds in complex environmental matrices is crucial for assessing their ecological risk and persistence. This research into the environmental lifecycle of synthetic and semi-synthetic opioids represents a modern frontier in the chemical ecology of this compound class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
